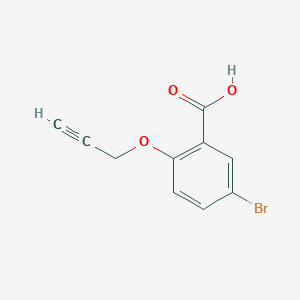

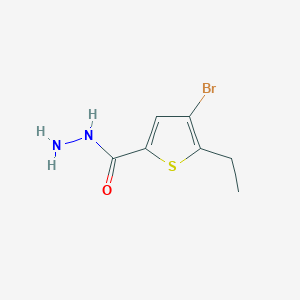

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid, commonly referred to as 5-Bromo-2-propenyloxybenzoic acid, is a type of organic compound that has been studied extensively for its various properties and applications. It is a brominated derivative of benzoic acid and has been used in various scientific research applications, such as synthesis and drug development.

Scientific Research Applications

Chemical Probe Synthesis

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is utilized in the synthesis of chemical probes. These probes are essential tools in molecular biology that allow researchers to label and track biological molecules in various processes. The compound serves as a trifunctional building block containing a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle, which facilitates UV light-induced covalent modification of biological targets .

Photoaffinity Labeling

This compound is instrumental in photoaffinity labeling, a method used to study biological macromolecules by covalently attaching a photoactivatable group to another molecule. It helps in identifying and characterizing protein-ligand interactions and understanding the structure-function relationships within proteins .

Drug Discovery

In drug discovery, 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid can be appended to ligands or pharmacophores through its acid linker. This enables the compound to be used as a building block for creating new drugs, particularly those that require covalent bonding to their biological targets upon UV light activation .

Material Science

The compound’s versatile nature makes it suitable for applications in material science. It can be used in the synthesis of new materials with potential applications in various fields such as electronics, photonics, and nanotechnology.

Synthesis of Pharmaceuticals

It is also used in the synthesis of pharmaceuticals, where its properties can be leveraged to create novel compounds with therapeutic potential. Its ability to undergo various chemical reactions makes it a valuable component in medicinal chemistry.

Tumor-Specific Inhibitors

One of the unique applications includes the discovery of tumor-specific irreversible inhibitors of enzymes like stearoyl CoA desaturase. The compound’s functional groups facilitate the creation of inhibitors that can selectively target and modify tumor cells .

properties

IUPAC Name |

5-bromo-2-prop-2-ynoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSDQLLVGLEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392308 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

CAS RN |

62176-25-4 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)